4-chloro-5-methyl-1H-indazole
Overview
Description
4-Chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Chloro-5-methyl-1H-indazole is a derivative of the indazole family, a significant heterocyclic system in natural products and drugs . Indazoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . The exact mechanism of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
This compound has been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that the compound’s action at the molecular and cellular levels results in antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-1H-indazole typically involves the reaction of this compound-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through cyclization to form the indazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that include halogenation, nitration, and cyclization reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Chloro-5-methyl-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
- 4-Bromo-5-methyl-1H-indazole
- 5-Methyl-1H-indazole
- 4-Chloro-1H-indazole
Comparison: 4-Chloro-5-methyl-1H-indazole is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-chloro-5-methyl-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGTDAHAAPERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.